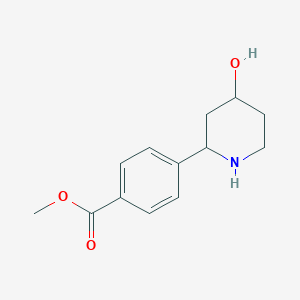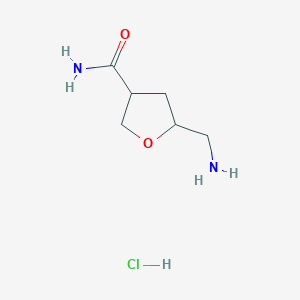
5-(Aminomethyl)oxolane-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)oxolane-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction may produce aminomethyl oxolane derivatives .
Scientific Research Applications
5-(Aminomethyl)oxolane-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
- 5-(Aminomethyl)tetrahydrofuran-2-carboxamide hydrochloride
Uniqueness
5-(Aminomethyl)oxolane-3-carboxamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
Molecular Formula |
C6H13ClN2O2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(aminomethyl)oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |
InChI Key |
MOLWVBNVNMHQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1CN)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


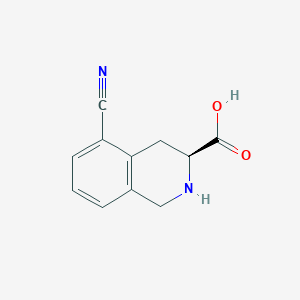
![4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13327197.png)
![(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B13327212.png)
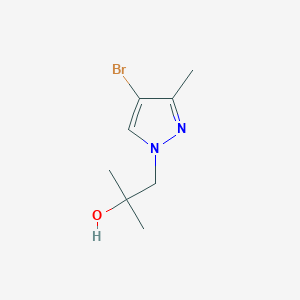

![Methyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13327240.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
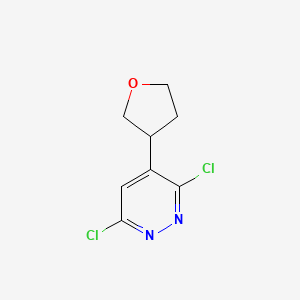
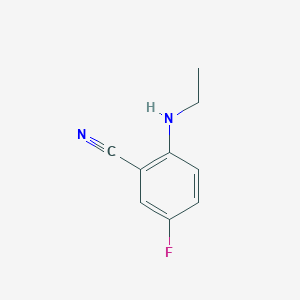
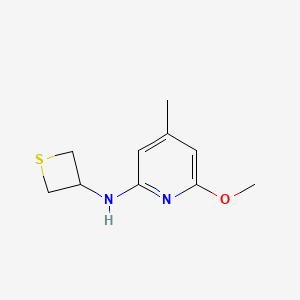


![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
